2-(4-Fluoro-2-methoxyphenyl)pyrrolidine
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Overview
Description
2-(4-Fluoro-2-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14FNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of the fluoro and methoxy groups on the phenyl ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes:
Condensation Reaction: The aldehyde group of 4-fluoro-2-methoxybenzaldehyde reacts with pyrrolidine in the presence of a catalyst, such as an acid or base, to form the corresponding imine.
Reduction: The imine is then reduced to the desired pyrrolidine derivative using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the fluoro group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of amine or thiol derivatives
Scientific Research Applications
2-(4-Fluoro-2-methoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Uniqueness
2-(4-Fluoro-2-methoxyphenyl)pyrrolidine is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to other pyrrolidine derivatives. This makes it a valuable compound for developing new drugs and materials with specific properties.
Properties
Molecular Formula |
C11H14FNO |
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Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FNO/c1-14-11-7-8(12)4-5-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3 |
InChI Key |
YXMLKVIGTOOQNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2CCCN2 |
Origin of Product |
United States |
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